4-(4-bromophenyl)-2,4-dioxo-3-(phenylhydrazono)butanoic acid
Overview
Description
4-(4-bromophenyl)-2,4-dioxo-3-(phenylhydrazono)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as BPDH and is synthesized through a specific method that involves the reaction of 4-bromobenzaldehyde and phenylhydrazine with ethyl acetoacetate.
Mechanism of Action
The exact mechanism of action of BPDH is not fully understood. However, it has been suggested that BPDH exerts its anticancer and antimicrobial properties by inhibiting the activity of certain enzymes and proteins in the target cells.
Biochemical and Physiological Effects:
BPDH has been found to exhibit various biochemical and physiological effects. In in vitro studies, BPDH has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BPDH has been found to inhibit the growth of various bacterial and fungal strains. In animal studies, BPDH has been found to exhibit low toxicity and high bioavailability.
Advantages and Limitations for Lab Experiments
BPDH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPDH has some limitations, including its low solubility in water and its relatively high cost.
Future Directions
There are several future directions for the study of BPDH. One potential area of research is the development of BPDH-based drugs for the treatment of cancer and infectious diseases. Another potential area of research is the synthesis of BPDH-based materials for various applications, including electronics and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of BPDH and its potential side effects.
Conclusion:
BPDH is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. The synthesis of BPDH involves the reaction of 4-bromobenzaldehyde and phenylhydrazine with ethyl acetoacetate. BPDH has been extensively studied for its potential application in medicinal chemistry, material science, and analytical chemistry. BPDH has been found to exhibit various biochemical and physiological effects, including anticancer and antimicrobial properties. BPDH has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPDH has some limitations, including its low solubility in water and its relatively high cost. There are several future directions for the study of BPDH, including the development of BPDH-based drugs and materials and further studies to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
BPDH has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BPDH has been found to exhibit anticancer and antimicrobial properties. In material science, BPDH has been used as a building block for the synthesis of various organic materials. In analytical chemistry, BPDH has been used as a reagent for the detection of various metal ions.
properties
IUPAC Name |
(Z)-4-(4-bromophenyl)-4-hydroxy-2-oxo-3-phenyldiazenylbut-3-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-8-6-10(7-9-11)14(20)13(15(21)16(22)23)19-18-12-4-2-1-3-5-12/h1-9,20H,(H,22,23)/b14-13-,19-18? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAGZDNZJUBOSH-XAHMHOJXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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